molecular formula C9H13N B1600711 Levamfetamine hydrochloride CAS No. 41820-21-7

Levamfetamine hydrochloride

Cat. No.: B1600711
CAS No.: 41820-21-7
M. Wt: 135.21 g/mol
InChI Key: KWTSXDURSIMDCE-QMMMGPOBSA-N

Chemical Reactions Analysis

Types of Reactions: Dextroamphetamine undergoes various chemical reactions, including:

    Oxidation: Dextroamphetamine can be oxidized to form benzyl methyl ketone.

    Reduction: Reduction of dextroamphetamine can yield phenylpropanolamine.

    Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Benzyl methyl ketone.

    Reduction: Phenylpropanolamine.

    Substitution: Various substituted amphetamines.

Scientific Research Applications

Dextroamphetamine has a wide range of scientific research applications:

Properties

The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts.

CAS No.

41820-21-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

(2S)-1-phenylpropan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1

InChI Key

KWTSXDURSIMDCE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N

SMILES

CC(CC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N

boiling_point

203.5 °C
BP: 80 °C at 1.6 kPa

Color/Form

Colorless liquid
Oil

density

0.949 g/cu cm at 15 °C

melting_point

27.5 °C
< 25 °C

physical_description

Solid

Pictograms

Acute Toxic

solubility

Moderately Soluble
Slightly soluble in water
Soluble in ethanol, ether
1.74e+00 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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